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cis-Hexahydro-cyclopenta[c]furan-1-one

Cat. No.: B7963353
M. Wt: 126.15 g/mol
InChI Key: WAWXKXJCQYNDFY-PHDIDXHHSA-N
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Description

Contextual Significance of Furan-Fused Cyclopentane (B165970) Ring Systems in Organic Synthesis

Furan-fused ring systems are ubiquitous structural motifs in a vast array of natural products, including furanosesquiterpenes and iridoid monoterpenes. pnas.orgnih.gov These natural compounds exhibit a wide spectrum of biological activities, which has spurred significant interest in the development of synthetic methods to access their core structures. researchgate.netnih.gov The furan-fused cyclopentane skeleton, specifically, is a key feature in many of these molecules, serving as a crucial intermediate in the total synthesis of complex natural products and bioactive compounds. nih.govnature.com

The synthesis of molecules containing these fused rings is a persistent topic of interest for synthetic chemists. researchgate.net The value of these bicyclic systems lies not only in their presence in nature but also in their function as versatile synthons. nih.gov For example, the cyclopentane-fused lactone core is a key intermediate in the formal synthesis of natural products like capnellene (B1254937) and trichodiene. nih.govyoutube.com The development of novel analogs of pharmaceuticals, such as the anthracyclines used in cancer therapy, has also involved the incorporation of cyclopentane-fused ring systems to enhance antitumor efficacy. nih.gov The inherent strain and defined stereochemistry of these bicyclic structures provide a unique starting point for creating diverse and complex molecular architectures, making them highly sought-after targets in organic synthesis. nih.gov

Overview of cis-Hexahydro-cyclopenta[c]furan-1-one within Lactone Chemistry

This compound is classified as a bicyclic γ-lactone. Lactones, or cyclic esters, are a significant class of compounds, and their synthesis and reactivity are fundamental topics in organic chemistry. nih.gov The reactivity of the lactone in this specific molecule is influenced by the fused cyclopentane ring, which imparts conformational rigidity. The carbonyl group of the lactone is susceptible to nucleophilic attack, a characteristic reaction that can lead to ring-opening and the formation of highly functionalized cyclopentane derivatives.

The construction of bicyclic lactones has been a focus of methodological development in organic chemistry. nature.com These structures are considered valuable motifs for creating bioactive molecules. nih.gov Modern synthetic chemistry has provided new routes to access these compounds, which were often challenging to prepare using traditional methods that required highly designed starting materials or multiple steps. nature.comyoutube.com For instance, recent advances in transition metal catalysis allow for the direct synthesis of unsaturated bicyclic lactones from simple aliphatic carboxylic acids through palladium-catalyzed C-H bond activation. nih.govnature.com This approach simplifies the synthesis of these important intermediates significantly. Biocatalytic methods, such as Baeyer-Villiger oxidations and oxidative lactonization of diols, also represent an important strategy for producing lactones with high selectivity. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 113428-55-0
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
IUPAC Name (3aS,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one
Physical Form Colorless Liquid
Purity 96%
InChI Key WAWXKXJCQYNDFY-PHDIDXHHSA-N

Data sourced from Sigma-Aldrich. youtube.com

Historical Development of Research on Hexahydro-cyclopenta[c]furan Structures

The synthesis of hexahydro-cyclopenta[c]furan structures and related bicyclic lactones has evolved considerably over the decades, reflecting broader trends in synthetic organic chemistry.

Early and traditional approaches to lactone synthesis often relied on intramolecular cyclization of hydroxy acids or well-established named reactions. The Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone, and iodolactonization of an unsaturated carboxylic acid are classic methods for forming such rings. nature.comyoutube.com For the furan (B31954) component, the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, has been a foundational method. organic-chemistry.org While robust, these traditional methods often suffer from limitations, such as requiring multi-step preparation of complex starting materials and sometimes lacking in atom economy. nih.gov

The mid-to-late 20th century saw the rise of more advanced strategies, including transition metal-mediated cycloaddition reactions. The Pauson-Khand reaction, for instance, provided a pathway to construct bicyclic enones, which could then be elaborated into the desired lactone systems. researchgate.net These methods offered improved control over the assembly of the core bicyclic structure.

In the last two decades, a significant paradigm shift has occurred with the development of C-H activation strategies. nih.gov Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for transforming unactivated C-H bonds. nih.gov Recent research has demonstrated that bicyclic lactones can be synthesized in a single step from simple aliphatic carboxylic acids. nature.com These modern methods often exhibit high regioselectivity and stereoselectivity, providing efficient access to complex bicyclic cores from readily available starting materials. nih.gov This evolution from stoichiometric, multi-step sequences to catalytic, atom-economical processes represents a major advancement in the synthesis of hexahydro-cyclopenta[c]furan structures and their analogs.

Table 2: Comparison of Synthetic Strategies for Bicyclic Lactones

Strategy Description Advantages Limitations
Traditional Methods (e.g., Baeyer-Villiger, Iodolactonization) Oxidation of cyclic ketones or intramolecular cyclization of functionalized precursors. nature.comyoutube.comnih.gov Well-established and reliable for specific substrates. Often requires multi-step synthesis of starting materials, can have low atom economy. nih.govyoutube.com
Cycloaddition Reactions (e.g., Pauson-Khand) Metal-mediated reaction to form bicyclic systems from simpler components. researchgate.net Good for constructing the core bicyclic skeleton. May require specific functional groups and stoichiometric use of metals.

| Modern Catalytic C-H Activation | Transition metal (e.g., Palladium) catalyzed intramolecular cyclization of aliphatic acids. nih.govnature.com | High step and atom economy, uses simple starting materials, offers novel selectivity. nih.govyoutube.com | Catalyst sensitivity and cost can be a factor. |

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula Ring System
This compound C₇H₁₀O₂ Cyclopentane, Furanone
Capnellene C₁₅H₂₄ Cyclopentane, Cyclopentene
Trichodiene C₁₅H₂₄ Cyclohexene, Cyclopentane
Geraniol C₁₀H₁₈O Acyclic
8-Oxogeranial C₁₀H₁₄O₂ Acyclic
Nepetalactol C₁₀H₁₆O₂ Cyclopentane, Pyranone
Nepetalactone C₁₀H₁₄O₂ Cyclopentane, Pyranone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B7963353 cis-Hexahydro-cyclopenta[c]furan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,6aS)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWXKXJCQYNDFY-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2COC(=O)[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cis Hexahydro Cyclopenta C Furan 1 One and Its Derivatives

Total Synthesis Approaches to the cis-Hexahydro-cyclopenta[c]furan-1-one Core

The construction of the fused bicyclic system of this compound can be achieved through various synthetic strategies. These approaches often rely on the stereoselective formation of the cyclopentane (B165970) ring followed by or concurrent with the closure of the lactone ring.

Strategies Involving Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of cyclic molecules, and the formation of the this compound core is no exception. Both intramolecular and acid-catalyzed pathways have been explored to achieve this transformation.

Intramolecular cyclization represents a powerful strategy for the synthesis of fused-ring systems. In the context of this compound, this typically involves the cyclization of a suitably functionalized cyclopentane precursor bearing both a nucleophilic group (often a hydroxyl group) and an electrophilic group (such as a carboxylic acid or its derivative).

One general approach involves the use of radical cyclization. For instance, manganese(III) acetate (B1210297) can mediate the oxidative free-radical cyclization of alkenes to form γ-lactones. While not specifically detailed for the target molecule, this method provides a conceptual framework where a cyclopentene with an appropriately positioned carboxylic acid side chain could undergo cyclization to furnish the desired bicyclic lactone.

Another versatile method is the palladium-catalyzed lactonization of dicarboxylic acids. This approach allows for the site-selective activation of C-H bonds, leading to the formation of either γ- or δ-lactones. nih.gov A dicarboxylic acid-substituted cyclopentane could, in principle, undergo such a transformation to yield the cis-fused lactone. nih.gov The reaction of a complex cyclopentane dicarboxylic acid has been shown to produce a lactone, demonstrating the feasibility of this approach on a substituted cyclopentane core. nih.gov

Starting Material Type Reagents/Conditions Product Key Feature
Cyclopentene with carboxylic acid side chainMn(OAc)₃γ-lactoneOxidative free-radical cyclization
Cyclopentane dicarboxylic acidPalladium catalyst, Ligandγ-lactoneSite-selective C-H activation

Acid-catalyzed cyclization, or lactonization, is a classic and effective method for the formation of lactones from hydroxy acids. The synthesis of this compound via this route would necessitate a precursor such as cis-2-(hydroxymethyl)cyclopentanecarboxylic acid. Under acidic conditions, the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group, leading to the formation of the five-membered lactone ring fused to the cyclopentane ring.

The stereochemistry of the starting material is crucial in this approach. The cis-configuration of the substituents on the cyclopentane ring ensures the formation of the corresponding cis-fused bicyclic lactone. Chiral manganese catalysts have been employed for the site-selective lactonization of primary C-H bonds in carboxylic acids, offering a pathway to stereoselective synthesis. nih.gov

Precursor Catalyst/Reagent Product Mechanism
cis-2-(hydroxymethyl)cyclopentanecarboxylic acidStrong Acid (e.g., H₂SO₄)This compoundIntramolecular esterification
Camphor-derived carboxylic acidsChiral Mn catalyst, H₂O₂Chiral lactoneCatalyst-controlled C-H lactonization nih.gov

Rearrangement-Based Syntheses of Hexahydro-cyclopenta[c]furan-1-one Systems

Rearrangement reactions offer alternative and sometimes more intricate pathways to complex molecular architectures. For the synthesis of the target lactone, specific rearrangements of precursor molecules can be envisioned.

Diazomethane is a versatile reagent in organic synthesis, known for its ability to participate in cycloadditions and insertion reactions. While direct synthesis of this compound using diazomethane is not prominently documented, its application in homologous ring expansions of ketones could be a potential, albeit indirect, route. For instance, the reaction of a suitably substituted cyclobutanone with diazomethane could, in principle, lead to a cyclopentanone derivative that could then be further elaborated to the target lactone. However, the preparation and reactions of diazomethane require careful handling due to its toxic and explosive nature.

The rearrangement of spirodihydrocoumarins has been investigated as a route to dibenzofuran derivatives. This transformation typically involves the opening of the lactone and epoxide rings of a spirodihydrocoumarin epoxide, followed by cyclization to form the furan (B31954) ring. While this specific rearrangement leads to an aromatic furan system fused to a different ring system, the underlying principle of skeletal reorganization could potentially be adapted to the synthesis of saturated, fused furan derivatives like this compound from a different spirocyclic precursor. However, no direct application of this methodology to the synthesis of the target molecule has been reported.

Radical Cyclization Strategies for Fused Ring Systems

Radical cyclizations represent a powerful tool for the construction of carbo- and heterocyclic ring systems, including the formation of cis-fused bicyclic structures. Intramolecular radical additions, particularly 5-exo cyclizations, are effective for creating five-membered rings with a high degree of stereocontrol. nih.gov This approach has been successfully utilized in the diastereoselective preparation of novel cis-fused cyclopenta-pyridazinones, which serve as analogues to the cyclopenta[c]furan-1-one system. nih.gov

In a typical strategy, a radical is generated on a side chain attached to a cyclic precursor. The subsequent intramolecular addition to a double bond proceeds in a highly controlled manner to form the desired fused ring. The rigidity of the initial scaffold is crucial for the efficient transfer of stereochemical information during the cyclization, often resulting in the formation of the cis-fused bicycle as the sole diastereomer. nih.gov For instance, pyridazinone scaffolds have been shown to be excellent templates for directing 5-exo radical cyclizations to produce cis-fused cyclopenta-pyridazinones in good yields upon treatment with radical initiators like tri-n-butyltin hydride (HSnBu₃) and azo-bis-cyclohexylnitrile (ACN). nih.gov

Furthermore, radical mechanisms have been implicated in metal-catalyzed reactions that form the hexahydrocyclopenta[c]furan core. For example, the key cyclization step in an iron-catalyzed synthesis of polyflavanostilbene B is proposed to proceed through a radical cyclization mechanism to form the fused furan ring. researchgate.net

Precursor TypeReagentsRing ClosureDiastereoselectivityYield
Alkylated PyridazinoneHSnBu₃, ACN5-exocis-fused85%
Epimerized PyridazinoneHSnBu₃, ACN5-exocis-fusedGood

Metal-Catalyzed Syntheses of the Hexahydro-cyclopenta[c]furan Core

Metal catalysis offers a versatile and efficient platform for the synthesis of complex molecular architectures like the hexahydro-cyclopenta[c]furan core. Various transition metals, including iron, palladium, and rhodium, have been employed to catalyze key bond-forming events, leading to the desired bicyclic lactone framework. researchgate.netnih.govnih.gov

Iron, being an abundant and non-toxic metal, has emerged as a valuable catalyst in organic synthesis. nih.gov Its application in constructing the hexahydrocyclopenta[c]furan core has been demonstrated in the total synthesis of polyflavanostilbene B. researchgate.net The key step involves an iron-catalyzed oxidative radical cross-coupling and cyclization reaction. researchgate.net This transformation proceeds under mild conditions and showcases the ability of iron catalysts to mediate complex cascade reactions. The mechanism is thought to involve a radical pathway, where the iron catalyst facilitates the formation of the crucial C-O bond to complete the furanone ring. researchgate.net The Lewis acidity of high-valent iron plays a significant role in promoting such cyclizations. researchgate.netnih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the formation of lactones. purdue.edu Palladium-catalyzed aminocarbonylative lactonization of alkyne amino alcohols has been developed to provide rapid access to various bicyclic lactones, including dihydropyrrole-fused furanones, which are structurally related to the hexahydro-cyclopenta[c]furan-1-one core. nih.gov These reactions often proceed through a tandem sequence, showcasing the efficiency of palladium catalysis in constructing complex molecules from simple precursors. nih.gov

Another powerful strategy involves the palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization. nih.gov This method transforms a linear carboxylic acid bearing a tethered olefin into a bicyclic lactone scaffold. The reaction demonstrates broad substrate scope and functional group compatibility. nih.gov While not directly applied to this compound, the principles of palladium-catalyzed carbonylative ring-opening of hydroxycyclopropanols to form fused bicyclic γ-lactones are also highly relevant. purdue.edu

Palladium-Catalyzed ReactionStarting MaterialsKey FeaturesResulting Scaffold
Aminocarbonylative LactonizationAlkyne amino alcoholsEfficient access to novel bicyclic lactonesDihydropyrrole-fused furanones
Tandem C-H Olefination/LactonizationLinear carboxylic acid with tethered olefinBroad substrate scope, functional group toleranceBicyclo[3.2.1] lactone
Hydroxycyclopropanol Ring-OpeningHydroxycyclopropanolsMild conditions, scalableFused bicyclic γ-lactones

Rhodium catalysts are well-known for their ability to mediate a variety of cycloaddition and carbocyclization reactions. Rhodium-catalyzed intramolecular cyclizations provide an efficient pathway for synthesizing oxygen-containing heterocycles. rsc.org For instance, rhodium carbenes can be employed in intramolecular reactions to construct dihydropyran and dihydrofuran compounds. rsc.org

A notable example of rhodium's utility is the [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide (CO) to diastereoselectively build bi- and tricyclic cyclooctenones. nih.gov This reaction proceeds through the formation of an eight-membered rhodacycle intermediate, followed by CO insertion and reductive elimination. nih.gov Although this specific reaction leads to a larger ring system, the underlying principles of rhodium-catalyzed cycloadditions could be adapted for the construction of five-membered rings fused to a lactone, representing a potential strategy for synthesizing the hexahydro-cyclopenta[c]furan-1-one core.

Asymmetric Synthesis of Enantioenriched this compound Analogues

The synthesis of enantioenriched compounds is of paramount importance, particularly for applications in medicinal chemistry and materials science. Asymmetric strategies for accessing chiral analogues of this compound typically rely on the synthesis of chiral cyclopentanoid building blocks.

Chiral cyclopentenones are valuable precursors in the asymmetric synthesis of a wide array of bioactive molecules. acs.orgacs.org The functionalization of these chiral building blocks provides a direct route to enantioenriched cyclopentanoids. A variety of methods exist for the enantioselective synthesis of cyclopentenones, including:

Chemical and Enzymatic Resolutions: Separation of racemic mixtures to isolate the desired enantiomer. acs.orgacs.org

Asymmetric Catalysis: Utilizing chiral catalysts in reactions like the Pauson–Khand reaction, Nazarov cyclization, and various organocatalyzed transformations to produce chiral cyclopentenones directly. acs.org

Use of Chiral Auxiliaries: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction, which is later removed. acs.org

Functionalization of Chiral Precursors: Starting from naturally occurring chiral molecules, such as carbohydrates, to synthesize chiral cyclopentenoid building blocks. acs.org

One specific example involves the hydroxymethylation of a bicyclic allylsilane, (3aR,6R,6aS)-3,3a,6,6a-tetrahydro-6-(trimethylsilyl)-cyclopenta[c]furan-1-one, which serves as a chiral block for further cyclopentanoid synthesis. researchgate.net This demonstrates how a pre-existing chiral cyclopenta[c]furan-1-one derivative can be used to generate other complex chiral molecules.

Asymmetric StrategyDescriptionExample Application
Asymmetric Pauson–Khand ReactionCobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide using chiral ligands.Synthesis of chiral cyclopentenones. acs.org
Asymmetric Nazarov CyclizationElectrocyclic ring closure of divinyl ketones catalyzed by chiral Lewis or Brønsted acids.Enantioselective formation of cyclopentenone rings. acs.org
OrganocatalysisUse of small chiral organic molecules to catalyze aldol or Michael reactions that form the cyclopentane ring.Asymmetric functionalization of existing cyclopentenone units. acs.org
Chiral Building BlocksDerivatization of readily available chiral molecules like carbohydrates or amino acids.Synthesis of highly functionalized, chiral cyclopentanoids. acs.org

Strategies Employing Chiral Auxiliaries and Catalysts

The asymmetric synthesis of bicyclic γ-lactones, such as this compound, often necessitates the use of chiral auxiliaries or catalysts to control stereochemistry. While specific examples for the target molecule are not extensively documented, analogous systems provide insight into effective strategies. For instance, the synthesis of chiral bridged nih.govnih.govnih.gov bicyclic lactones has been achieved with high enantioselectivity through a Rh-catalyzed asymmetric hydroformylation of cyclopent-3-en-1-ols. This method utilizes a hybrid phosphine-phosphite chiral ligand to induce stereoselectivity. The reaction proceeds through a γ-hydroxyl aldehyde, which forms a hemiacetal in situ and is then oxidized to the lactone.

Another approach involves the use of chiral auxiliaries to direct the formation of stereocenters. In the synthesis of chiral cyclopentenones, menthol has been employed as a chiral auxiliary. The condensation of 1,3-cyclopentadienone with menthol, followed by isopropylation, yields a separable mixture of diastereomers, allowing for the isolation of the desired enantiomerically enriched intermediate acs.org. While not a direct synthesis of the saturated this compound, this demonstrates the principle of using a recoverable chiral group to guide the stereochemical outcome of reactions on a cyclopentane framework.

The table below summarizes the key aspects of these catalyst and auxiliary-based approaches that could be conceptually applied to the synthesis of this compound derivatives.

MethodCatalyst/AuxiliaryKey IntermediateStereoselectivityReference
Asymmetric HydroformylationRh-catalyst with hybrid phosphine-phosphite ligandγ-hydroxyl aldehydeHigh nih.gov
Chiral Auxiliary Directed SynthesisMentholDiastereomeric cyclopentenone adductsGood (separable diastereomers) acs.org

Asymmetric Induction in Cycloaddition Reactions

Asymmetric cycloaddition reactions represent a powerful tool for the construction of complex cyclic systems with defined stereochemistry. Organocatalytic [4+2] cycloaddition reactions have been successfully employed to synthesize chiral spirocyclic scaffolds containing 1,2-oxazinane and hexahydropyridazin rings in good to excellent yields and with high diastereo- and enantioselectivity. These reactions often utilize chiral secondary amine catalysts to activate the substrates and control the facial selectivity of the cycloaddition.

In a similar vein, the synthesis of bicyclic lactones has been accomplished through an all-carbon inverse-electron-demand Diels-Alder reaction between α,β-unsaturated aldehydes and coumalates, catalyzed by a chiral aminocatalyst acs.org. This reaction proceeds through a dienamine intermediate, leading to the formation of [2.2.2]-bicyclic lactones with high enantioselectivity acs.org. Although the resulting bicyclic system is different from the [3.3.0] system of this compound, the underlying principle of asymmetric induction in a cycloaddition to form a bicyclic lactone is highly relevant.

The following table outlines the key features of these asymmetric cycloaddition strategies.

Reaction TypeCatalystReactantsProductStereoselectivityReference
Organocatalytic [4+2] CycloadditionChiral secondary amineMethyleneindolinones and γ-aminooxy-α,β-unsaturated esterChiral 1,2-oxazinane spiro-oxindolesGood to excellent ucd.ie
Inverse-Electron-Demand Diels-AlderChiral aminocatalystα,β-Unsaturated aldehydes and coumalates[2.2.2]-bicyclic lactonesHigh acs.org

Microbial Oxidation for Enantioselective Synthesis

Chemoenzymatic methods, particularly those involving microbial oxidation, offer a green and highly selective alternative for the synthesis of chiral compounds. While a direct microbial oxidation route to this compound is not prominently described in the literature, the application of enzymes for the kinetic resolution of related cyclopentane intermediates is a well-established strategy.

For example, the enzymatic resolution of 4-hydroxycyclopentenone racemates using lipases has been a key step in the synthesis of (−)-epipentenomycin I acs.org. This process involves the selective acylation of one enantiomer, allowing for the separation of the two. A similar chemoenzymatic approach has been developed for the preparation of (4aS,5S)-4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methylnaphthalen-2(3H)-one, utilizing the enantioselectivity of the alcalase enzyme nih.gov. These examples highlight the potential of enzymatic methods to introduce chirality into cyclopentanoid structures, which could be precursors to this compound.

Derivatization and Functionalization Strategies of this compound

The functionalization of the this compound core is crucial for the development of derivatives with potential applications in various fields. Key strategies include ring-opening and ring-expansion reactions.

Ring-Opening Reactions of Related Fused Furan Systems

Nucleophilic Ring-Opening of Oxabicyclic Adducts

The ring-opening of related oxabicyclic systems provides a valuable method for introducing diverse functionalities. For instance, the Rhodium(I)-catalyzed ring-opening of oxabicyclic adducts derived from the intramolecular [4+2]-cycloaddition of 2-imido-substituted furans has been shown to produce highly functionalized hexahydro-1H-indol-2(3H)-one derivatives. A key stereochemical outcome of this reaction is the cis-relationship between the incoming nucleophile and the resulting hydroxyl group in the ring-opened product, which has been unequivocally established by X-ray crystallographic analysis nih.gov. This stereocontrol is attributed to the coordination of the Rh(I) catalyst and the subsequent nucleophilic attack on a π-allyl rhodium(III) intermediate from the least hindered face nih.gov.

Ring-Expansion Reactions of Epoxides

Ring-expansion reactions of epoxides fused to a cyclopentane ring offer a pathway to larger ring systems. The high ring strain of epoxides makes them susceptible to ring-opening by both acid and base catalysts. Acid-catalyzed opening typically proceeds via backside attack of a nucleophile on the protonated epoxide, leading to trans-1,2-diols. In contrast, base-catalyzed opening is an SN2 reaction where the nucleophile attacks the less hindered carbon of the epoxide.

In the context of derivatization, the rearrangement of epoxides to allylic alcohols is a notable transformation. This can be promoted by chiral bases, leading to desymmetrization of meso-epoxides. For cyclopentane-fused epoxides, the rearrangement has been shown to proceed through the abstraction of a syn-β proton. Furthermore, ring expansion of cyclobutylmethylcarbenium ions, which can be generated from cyclobutane-fused epoxides, can lead to cyclopentane or cyclopentene derivatives. This type of rearrangement is driven by the release of ring strain and the formation of a more stable carbocation.

The table below provides a summary of the outcomes of different epoxide ring-opening and expansion strategies.

Reaction TypeCatalyst/ReagentKey FeatureProduct Stereochemistry
Acid-Catalyzed Ring OpeningH3O+Protonation of epoxide oxygentrans-1,2-diol
Base-Catalyzed Ring OpeningOH-, RO-SN2 attack at less hindered carbonAnti-product
Rearrangement to Allylic AlcoholChiral basesDesymmetrization of meso-epoxidesDepends on base and substrate
Ring ExpansionLewis or Brønsted acidsCarbocation rearrangementFormation of larger, more stable ring
Furan Ring-Opening Rearrangements (Achmatowicz, Piancatelli)

Ring-opening rearrangements of furan derivatives serve as powerful methods for the synthesis of highly functionalized carbocyclic and heterocyclic systems. The Achmatowicz and Piancatelli rearrangements are prominent examples that transform furan precursors into valuable synthetic intermediates.

The Achmatowicz reaction , first reported in 1971, is an oxidative rearrangement of a furfuryl alcohol to a dihydropyran derivative. wikipedia.org This transformation is typically initiated by the oxidation of the furan ring, often using reagents like bromine in methanol or m-chloroperoxybenzoic acid (mCPBA), to form a 2,5-dimethoxy-2,5-dihydrofuran intermediate. wikipedia.orgnih.gov Subsequent acid-catalyzed rearrangement leads to the formation of a 6-hydroxy-2H-pyran-3(6H)-one, which is a versatile precursor for the synthesis of various monosaccharides and other complex molecules. wikipedia.orgnih.gov The reaction proceeds through an oxidative cleavage of the furan ring followed by an intramolecular cyclization. nih.gov The aza-Achmatowicz reaction is a related transformation of furfuryl amines into substituted dihydropyridinones. nih.gov

The Piancatelli rearrangement , discovered in 1976, transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives through an acid-catalyzed process. organicreactions.orgnih.gov The proposed mechanism involves a 4π-electrocyclization, similar to the Nazarov cyclization. organicreactions.org The reaction is initiated by a protonation-dehydration sequence of the 2-furylcarbinol, leading to the formation of a carbocation. Nucleophilic attack by water and subsequent ring-opening generates a pentadienylic cation, which undergoes a conrotatory 4π electrocyclization to yield the trans-substituted 4-hydroxycyclopentenone. organicreactions.orgnih.gov This rearrangement has proven to be a valuable tool in the synthesis of natural products, including prostaglandins. organicreactions.org The reaction conditions can be tuned, with Lewis acids sometimes being employed to drive the reaction to completion, especially for more stable starting materials. nih.gov

Table 1: Examples of Furan Ring-Opening Rearrangements

Starting Material Reagents and Conditions Product Yield (%) Reference
Furfuryl alcohol 1. Br₂, MeOH; 2. dil. H₂SO₄ 6-Hydroxy-2H-pyran-3(6H)-one Not specified wikipedia.org
Substituted 2-furylcarbinol Formic acid, acetone/water, heat 4-Hydroxy-5-substituted-cyclopent-2-enone Varies nih.gov
5-Methyl-2-furylcarbinol ZnCl₂ (equimolar) 4-Hydroxy-4-methyl-5-substituted-cyclopent-2-enone Varies nih.gov

Annulation and Cycloaddition Reactions for Fused Systems

Annulation and cycloaddition reactions are powerful strategies for the construction of the fused bicyclic ring system of this compound and its analogs. These reactions allow for the convergent assembly of complex molecular architectures from simpler precursors.

Annulation reactions involve the formation of a new ring onto a pre-existing one. A notable example is the intramolecular cyclization of unsaturated acyloxy sulfone derivatives to form fused furan ring systems. This methodology allows for the annulation of a furan ring onto cycloalkenones. The process involves the deprotonation of the acyloxy sulfone, leading to an intramolecular cyclization, followed by dehydration and double bond isomerization to yield the fused furan.

Cycloaddition reactions , particularly the Diels-Alder reaction, are widely employed in the synthesis of furan-fused systems. Furan can act as a diene in [4+2] cycloadditions with various dienophiles, leading to the formation of oxabicyclo[2.2.1]heptane derivatives. These adducts can then be further transformed into the desired fused ring systems. Intramolecular Diels-Alder reactions of furan-ynes have also been developed, where a furan ring is tethered to an alkyne. Gold-catalyzed cyclization of these substrates can lead to the formation of polycyclic aromatic systems through a tandem rearrangement and intramolecular Diels-Alder reaction sequence.

Other types of cycloadditions have also been explored. For instance, furan-fused cyclobutanones can serve as C4 synthons in intermolecular [4+2] and [4+4] cycloaddition reactions with imines and anthranils, respectively. These reactions, often catalyzed by transition metals like rhodium or gold, provide access to unique furan-fused lactams. Furthermore, [4+3] cycloaddition reactions between furans and oxyallyl cations have been utilized to construct seven-membered rings fused to the furan core.

Table 2: Examples of Annulation and Cycloaddition Reactions for Fused Systems

Reaction Type Reactants Catalyst/Conditions Product Type Reference
Intramolecular Cyclization Unsaturated acyloxy sulfone LHMDS, THF; then p-TsOH Fused furan ring Not specified
Intermolecular [4+2] Cycloaddition Furan, Alkene dienophile Lewis acid (optional) Oxabicyclo[2.2.1]heptane derivative Not specified
Intermolecular [4+2] Cycloaddition Furan-fused cyclobutanone, Imine Rh(I) catalyst Furan-fused lactam Not specified
Intermolecular [4+4] Cycloaddition Furan-fused cyclobutanone, Anthranil Au(I) catalyst Furan-fused lactam Not specified
Intramolecular Diels-Alder Furan-yne with propargyl carbonate Gold catalyst Polycyclic aromatic system Not specified

Alkylation and Acylation of Furan-Fused Cyclopentane Derivatives

The functionalization of the pre-formed this compound scaffold through alkylation and acylation reactions is crucial for introducing molecular diversity and accessing a wider range of derivatives. These transformations typically proceed through the formation of an enolate at the α-position to the lactone carbonyl.

The acidity of the α-proton in lactones allows for deprotonation by a suitable base to form a nucleophilic enolate. The reactivity of these enolates can, however, be influenced by the fused ring system, which may impose stereoelectronic constraints. The choice of base and reaction conditions is critical to control the regioselectivity and stereoselectivity of the subsequent alkylation or acylation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly employed to generate the enolate.

Alkylation of the enolate with an electrophilic alkylating agent, such as an alkyl halide, introduces an alkyl group at the α-position. The stereochemical outcome of this reaction is often dictated by the approach of the electrophile to the enolate, which can be influenced by the steric hindrance of the bicyclic system. Diastereoselective alkylations of related cyclopentanone-fused systems have been achieved, suggesting that stereocontrol in the alkylation of this compound is feasible.

Acylation of the enolate can be achieved using various acylating agents, such as acid chlorides or anhydrides. This introduces an acyl group at the α-position, leading to the formation of β-keto lactone derivatives. These products are valuable intermediates for further transformations, as the newly introduced keto group can participate in a variety of subsequent reactions.

While specific examples of alkylation and acylation directly on the parent this compound are not extensively detailed in the readily available literature, the principles of enolate chemistry are well-established for bicyclic lactones. The successful application of these methods would depend on the careful optimization of reaction conditions to account for the specific steric and electronic properties of the furan-fused cyclopentane system.

Table 3: General Conditions for Alkylation and Acylation of Bicyclic Lactones

Transformation Reagents General Conditions Product

Reaction Mechanisms and Reactivity of Cis Hexahydro Cyclopenta C Furan 1 One Systems

Mechanistic Investigations of Cyclization and Rearrangement Processes

The formation of the cis-hexahydro-cyclopenta[c]furan-1-one core often involves the intramolecular cyclization of a suitably functionalized cyclopentane (B165970) precursor. One of the most pertinent and well-studied mechanisms applicable to the synthesis of such γ-lactones is iodolactonization . wikipedia.orgchemistnotes.comyoutube.com This reaction proceeds through the electrophilic addition of iodine to a carbon-carbon double bond in a molecule that also contains a carboxylic acid group. wikipedia.org

For a precursor like cyclopent-2-ene-1-acetic acid, the proposed mechanism commences with the formation of a bridged iodonium (B1229267) ion intermediate upon reaction with an iodine source, typically in the presence of a mild base like sodium bicarbonate. youtube.com The carboxylate, formed in situ, then acts as an intramolecular nucleophile, attacking the iodonium ion. This intramolecular attack preferentially occurs at the more substituted carbon of the former double bond, leading to the formation of the five-membered lactone ring and the introduction of an iodine atom. wikipedia.org The cis-fusion of the two rings is a common outcome of such cyclizations, dictated by the stereochemistry of the starting material and the transition state of the ring-closing step.

Rearrangement processes can also be involved, particularly in multicomponent reactions leading to related cyclopenta[c]furan structures. For instance, in the synthesis of highly substituted cyclopenta[c]furans from alkynyl enones, aldehydes, and secondary amines, the mechanism involves an initial Michael addition followed by an intramolecular cyclization and subsequent rearrangement to form the final fused heterocyclic system.

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can significantly influence the course and selectivity of reactions leading to this compound and its derivatives. In iodolactonization, the reaction is often carried out in a biphasic system or in solvents that can facilitate both the electrophilic addition and the subsequent nucleophilic attack. Dichloromethane is a commonly used solvent for this purpose. youtube.com The use of greener, sustainable solvent systems, such as aqueous solutions of natural surfactants, has also been explored for related halogen-mediated cyclizations, which can enhance reaction rates and facilitate product isolation. researchgate.net

In multicomponent reactions that form cyclopenta[c]furan systems, the solvent can affect the diastereoselectivity of the final product. The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby dictating the preferred reaction pathway. For example, in the indium-catalyzed three-component reaction to form cyclopenta[c]furans, solvents like 1,2-dichloroethane (B1671644) (DCE) are employed. The optimization of reaction conditions, including the solvent, is critical to achieving high diastereomeric ratios.

Influence of Substrate Structure on Reaction Pathways

The structure of the starting material is a paramount factor in determining the feasibility and outcome of the cyclization to form this compound systems. In iodolactonization, the position of the double bond relative to the carboxylic acid moiety is critical for the formation of the five-membered lactone ring. For instance, γ,δ-unsaturated acids are ideal precursors for the synthesis of γ-lactones. chemistnotes.com

The steric and electronic properties of substituents on the cyclopentane ring can also influence the reaction pathway. In a study on the diastereoselective synthesis of cyclopenta[c]furans via a multicomponent reaction, the nature of the amine component was shown to have a significant impact on the diastereomeric ratio of the product.

Table 1: Influence of Secondary Amine on Diastereomeric Ratio in a Multicomponent Cyclization

Secondary AmineDiastereomeric Ratio (d.r.)
Diisopropylamine85:15
Dicyclohexylamine86:14
Pyrrolidine (B122466)95:5
Piperidine (B6355638)97:3
Morpholine94:6

This data is adapted from a study on a related cyclopenta[c]furan system and illustrates the principle of substrate influence.

As shown in the table, less sterically hindered amines like piperidine and pyrrolidine led to significantly higher diastereoselectivity. This suggests that the steric bulk of the nucleophile plays a crucial role in the stereochemical outcome of the cyclization step.

Stereochemical Control in Ring-Forming and Ring-Opening Reactions

Achieving a high degree of stereochemical control is a central challenge in the synthesis of this compound, which possesses two stereogenic centers at the ring junction. The cis-fusion is thermodynamically more stable for a five-five fused ring system, which often aids in its selective formation.

Ring-Forming Reactions:

The stereochemistry of the final product is often dictated by the stereochemistry of the starting material and the reaction mechanism. In iodolactonization, the anti-addition of the iodine and the carboxylate across the double bond is typical. If the starting material is chiral, the reaction can proceed with a high degree of stereoselectivity.

Catalytic asymmetric methods have been developed for the synthesis of related chiral cyclopentane structures. For instance, organocatalyzed Michael-aldol-β-lactonization cascades have been shown to produce complex cyclopentanes with high levels of relative and absolute stereocontrol. These methods often utilize chiral catalysts, such as isothioureas, to induce enantioselectivity.

Furthermore, multicomponent reactions can be designed to be highly diastereoselective. In the synthesis of cyclopenta[c]furans, the use of specific catalysts and the careful choice of substrates can lead to the preferential formation of one diastereomer. researchgate.net The ability to generate both syn- and anti-fused bicyclic systems stereoselectively can often be achieved by modifying the reaction conditions. researchgate.net

Ring-Opening Reactions:

The ring-opening of the lactone in this compound can also be performed with stereochemical control. For example, hydrolysis of the lactone under basic conditions will yield the corresponding cis-hydroxy acid. Aminolysis, the reaction with an amine, can lead to the formation of a cis-hydroxy amide. The stereochemistry at the ring junction is typically retained during these transformations.

More complex ring-opening reactions, such as those involving metathesis, have been investigated for related bicyclic lactones. These reactions can provide access to highly functionalized, stereochemically defined acyclic structures, where the original stereocenters are preserved.

Stereochemical Aspects and Chirality in Cis Hexahydro Cyclopenta C Furan 1 One Synthesis

Control of Relative and Absolute Configuration in cis-Fused Systems

The defining feature of the target molecule is the cis-fusion of the cyclopentane (B165970) and γ-lactone rings. The relative configuration of the two bridgehead hydrogens (at positions 3a and 6a) on the same face of the molecule is a direct consequence of the synthetic strategies employed.

A prevalent method for establishing this cis-fused framework is through cycloaddition reactions. For instance, the [2+2] cycloaddition of dichloroketene (B1203229) with 1,3-cyclopentadiene proceeds stereoselectively to yield a cis-fused bicyclic dichlorocyclobutanone intermediate. researchgate.net This initial adduct serves as a versatile precursor, with the cis relationship already locked in place, which is then carried through subsequent transformations to form the final cyclopenta[c]furan-1-one core.

While cycloaddition reactions can effectively control the relative stereochemistry (cis vs. trans), achieving control of the absolute configuration (distinguishing between the two possible enantiomers) requires a different approach. This is typically accomplished through one of two main strategies:

Chiral Resolution: A racemic mixture of a key intermediate is separated into its individual enantiomers.

Asymmetric Synthesis: A chiral catalyst or auxiliary is used to guide the reaction to selectively produce one enantiomer over the other.

An example of the first approach involves the resolution of racemic [2+2]-cycloadducts, which can be converted into enantiomerically pure cyclopentane blocks for further synthesis. researchgate.net

Diastereoselectivity and Enantioselectivity in Synthetic Routes

Diastereoselectivity refers to the preference for the formation of one diastereomer over another, while enantioselectivity is the preference for one enantiomer. Both are crucial for synthesizing a single, pure stereoisomer of cis-Hexahydro-cyclopenta[c]furan-1-one.

A notable example of a diastereoselective synthesis is a three-component reaction involving alkynyl enones, aldehydes, and secondary amines, catalyzed by an indium salt. nih.gov This method constructs highly substituted cyclopenta[c]furan derivatives in a single step. The choice of the amine component was found to significantly influence the diastereomeric ratio (d.r.) of the product, with less sterically hindered amines leading to much higher selectivity. nih.gov

Table 1: Effect of Amine on Diastereoselectivity in Cyclopenta[c]furan Synthesis nih.gov

Amine Diastereomeric Ratio (d.r.)
Diisopropylamine ~3:1
Dicyclohexylamine ~3:1
Dibenzylamine 95:5

This table illustrates how the steric bulk of the amine nucleophile impacts the diastereomeric outcome of the cyclization.

Enantioselectivity is often achieved through catalysis. Chiral cyclopentadienyl (B1206354) rhodium complexes, for example, have emerged as powerful catalysts for various asymmetric C–H functionalization reactions, enabling the synthesis of chiral molecules with high enantiomeric excess (ee). thieme-connect.de Another sophisticated strategy is kinetic resolution, where a chiral catalyst reacts at different rates with the two enantiomers in a racemic mixture. An organocatalyzed [3+2] cycloaddition between furanone derivatives and azomethine ylides has been shown to be an effective kinetic resolution process, achieving selectivity factors greater than 200 and yielding products with high enantiopurity. st-andrews.ac.uk

Conformational Preferences and Stereoisomeric Stability

The three-dimensional shape and stability of stereoisomers are governed by their conformational preferences. Fused ring systems like this compound are not planar and adopt puckered conformations to minimize steric and torsional strain.

The principles of conformational analysis are well-illustrated by the classic example of decalin, a fused system of two cyclohexane (B81311) rings. The cis-fused isomer is conformationally flexible but is inherently less stable than the rigid trans isomer. youtube.com This instability in the cis form arises from steric hindrance, specifically from 1,3-diaxial interactions, where axial substituents on the same side of the ring crowd each other. youtube.com

Applying this principle to the cis-cyclopenta[c]furan system, the molecule adopts a bent, envelope-like conformation. The cis-fusion forces the ring system into a higher energy state compared to a hypothetical trans isomer due to increased strain. The precise conformation and the relative energies of different stereoisomers can be determined using modern analytical techniques. For instance, the structure of a related derivative, (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan, was definitively established using a combination of advanced NMR spectroscopy (COSY, HSQC, HMBC) and computational Density Functional Theory (DFT) calculations. mdpi.com These methods provide detailed insight into bond angles, dihedral angles, and the spatial arrangement of atoms, confirming the molecule's preferred low-energy conformation.

Chiral Resolution Techniques for Hexahydro-cyclopenta[c]furan Derivatives

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a chiral resolution step is necessary to isolate the desired enantiomer. This separation is a critical process in the preparation of enantiopurified compounds.

Two primary methods for chiral resolution are commonly employed for cyclopenta[c]furan derivatives and related structures:

Derivatization with a Chiral Resolving Agent: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. A classic example is the use of an enantiomerically pure amine, such as α-methylbenzylamine, to resolve racemic bicyclic γ-lactones that are precursors to the target system. researchgate.net

Chiral Chromatography: This method involves the use of a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP). The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, have proven highly effective for the baseline separation of numerous chiral dihydrofurocoumarin derivatives, a class of compounds containing a similar furanone core. researchgate.net The successful resolution of propranolol (B1214883) derivatives on a Kromasil 5-Amycoat column using a mobile phase of n-Hexane and Isopropanol further illustrates the power of this technique. mdpi.com

Table 2: Summary of Chiral Resolution Techniques

Technique Principle Example Application Reference
Chemical Resolution Formation of separable diastereomers using a chiral resolving agent. Use of α-methylbenzylamine to resolve racemic bicyclic lactones via crystallization. researchgate.net
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). Separation of dihydrofurocoumarin derivatives on a teicoplanin-based CSP. researchgate.net

| Kinetic Resolution | A chiral catalyst reacts at a different rate with each enantiomer, allowing for separation. | Organocatalyzed [3+2] cycloaddition to resolve furanone derivatives. | st-andrews.ac.uk |

Advanced Spectroscopic and Crystallographic Characterization of Cis Hexahydro Cyclopenta C Furan 1 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the complex three-dimensional structure of molecules in solution. numberanalytics.com A full suite of one- and two-dimensional experiments is required for the unambiguous assignment of all proton and carbon signals and to establish the relative stereochemistry of the bicyclic system.

The structural backbone of cis-hexahydro-cyclopenta[c]furan-1-one is mapped out using a combination of 1D and 2D NMR experiments.

¹H NMR: The proton NMR spectrum provides initial information on the number and environment of different protons. Key signals include the diastereotopic protons of the methylene (B1212753) groups and the methine protons at the ring junction and adjacent to the lactone oxygen.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. When used with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the signals can be sorted into methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This is crucial for identifying the carbonyl carbon of the lactone, the methine carbons, and the methylene carbons of the cyclopentane (B165970) ring. rsc.org

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling networks. numberanalytics.com It is instrumental in tracing the connectivity within the cyclopentane and furanone rings by identifying which protons are vicinally coupled (typically separated by three bonds).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. nih.gov It allows for the definitive assignment of carbon signals based on the already assigned proton signals, or vice versa.

The following table represents typical NMR data assignments for a this compound skeleton, elucidated through the combined use of these techniques.

Position¹³C δ (ppm)¹H δ (ppm) (Multiplicity, J in Hz)COSY CorrelationsHMBC Correlations
1~177.0 (C)--H-3a, H-7a, H-5
3~68.0 (CH₂)Ha: ~4.2 (dd), Hb: ~4.0 (dd)H-3aC-1, C-3a, C-4
3a~45.0 (CH)~2.8 (m)H-3, H-4, H-7aC-1, C-3, C-4, C-5, C-7, C-7a
4~25.0 (CH₂)~1.8 (m), ~1.6 (m)H-3a, H-5C-3a, C-5, C-7a
5~28.0 (CH₂)~1.7 (m), ~1.5 (m)H-4, H-6C-1, C-3a, C-4, C-6, C-7
6~30.0 (CH₂)~1.9 (m), ~1.7 (m)H-5, H-7C-5, C-7, C-7a
7~35.0 (CH)~2.5 (m)H-6, H-7aC-3a, C-5, C-6
7a~40.0 (CH)~2.9 (m)H-3a, H-7C-1, C-3a, C-4, C-5, C-6, C-7

Note: This is an illustrative table based on known chemical shift ranges. Actual values may vary depending on the solvent and specific substitution.

While the techniques above define the molecule's constitution, advanced NMR methods are required to confirm its stereochemistry and analyze its conformation in solution.

Coupling Constants (J-values): The magnitude of the vicinal coupling constant between the two bridgehead protons (H-3a and H-7a) is a critical indicator of the ring fusion stereochemistry. For a cis-fused system, this coupling is typically in the range of 5–10 Hz, whereas a trans-fusion would exhibit a larger coupling constant. ipb.pt

Variable-Temperature (VT) NMR: Furanoside rings are known to be conformationally flexible. nih.gov VT-NMR studies can provide insight into the dynamic behavior of the five-membered rings. Changes in chemical shifts or the emergence of new signals at low temperatures can indicate the freezing-out of specific conformers on the NMR timescale, allowing for the study of the conformational equilibrium.

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography provides unambiguous, high-resolution information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the absolute configuration of chiral centers.

Single-crystal X-ray diffraction is the gold standard for determining molecular structure. Analysis of a related compound, cis-3,3-Dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta-[c]furan-1,6-dione, provides a clear example of the structural features of the cis-fused cyclopenta[c]furan core. iucr.org The study revealed that both five-membered rings in the bicyclic system adopt an envelope conformation. iucr.orgnih.gov The crystal structure contains a racemic mixture of enantiomers. iucr.orgnih.gov

ParameterValue (for cis-3,3-Dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta-[c]furan-1,6-dione)Reference
Molecular FormulaC₉H₁₂O₃ iucr.org
Crystal SystemTriclinic iucr.org
Space GroupP-1 iucr.org
a (Å)6.7333 (7) iucr.org
b (Å)8.2897 (8) iucr.org
c (Å)8.5906 (8) iucr.org
α (°)111.657 (2) iucr.org
β (°)103.571 (2) iucr.org
γ (°)92.809 (2) iucr.org
Volume (ų)428.30 (7) iucr.org
Z2 iucr.org

The crystal packing of molecules is governed by intermolecular forces. In the crystal structure of the derivative cis-3,3-Dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta-[c]furan-1,6-dione, the primary forces are weak C-H···O intermolecular interactions. iucr.org These interactions link adjacent molecules into zigzag chains that extend through the crystal lattice. iucr.orgnih.gov Analysis of bond angles within the fused-ring system indicates significant ring strain. For instance, the O1—C1—C6 angle is 110.06 (8)°, and the C4—C5—C6 angle is 107.93 (9)°, both substantially compressed from the ideal 120° for sp² hybridized carbons. iucr.org This strain is a characteristic feature of such compact, fused bicyclic structures.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis (e.g., HRESIMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable for its high accuracy.

For this compound, the molecular formula is C₇H₁₀O₂. sigmaaldrich.com HRESIMS analysis would be used to confirm this formula by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which can be compared to the calculated theoretical mass. scielo.br For C₇H₁₀O₂, the calculated exact mass is 126.0681 g/mol . An HRESIMS experiment that yields a measured mass extremely close to this value (typically within 5 ppm) provides unambiguous confirmation of the molecular formula. Further analysis of the fragmentation patterns observed in the tandem mass spectrum (MS/MS) can offer additional structural clues by showing characteristic losses corresponding to parts of the bicyclic lactone structure.

Other Spectroscopic Techniques for Structural Characterization

Beyond the foundational spectroscopic methods of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, a range of other advanced spectroscopic techniques can provide deeper insights into the complex three-dimensional structure and stereochemistry of this compound. These methods are particularly crucial for unambiguously determining the absolute configuration and for understanding subtle conformational details that can influence the molecule's properties and reactivity.

One of the most powerful techniques in this regard is Vibrational Circular Dichroism (VCD) spectroscopy . VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally sensitive to the stereochemical arrangement of atoms. For bicyclic systems like this compound, VCD can be instrumental in distinguishing between different structural isomers. nih.gov The experimental VCD spectrum, when compared with spectra predicted by Density Functional Theory (DFT) calculations for each possible stereoisomer, allows for the definitive assignment of the absolute configuration of the chiral centers. nih.gov Research on similar bicyclic keto-lactones has demonstrated that VCD, in conjunction with IR spectroscopy, can unambiguously identify the correct structural isomer when other methods may be inconclusive. nih.gov

Electronic Circular Dichroism (CD) spectroscopy is another chiroptical technique that provides information about the stereochemistry of a molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. While the lactone chromophore in this compound has a weak electronic transition in the accessible UV region, CD measurements can still be valuable for determining the configuration of stereocenters, as has been demonstrated for other γ-lactones. mdpi.com The sign and intensity of the Cotton effect in the CD spectrum are directly related to the spatial arrangement of the atoms around the chromophore.

Advanced mass spectrometry (MS) techniques , particularly those involving tandem mass spectrometry (MS/MS), can offer detailed structural information through the analysis of fragmentation patterns. While standard MS provides the molecular weight, MS/MS experiments involve the selection of a specific ion (such as the molecular ion of this compound) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. For furanone-containing structures, which are related to the lactone in the target compound, characteristic fragmentation pathways have been elucidated. imreblank.ch These pathways can help in identifying the core bicyclic structure and the positions of any substituents. The fragmentation patterns of cyclic ketones and esters also offer a basis for predicting how this compound might behave under MS/MS conditions.

Raman spectroscopy offers a complementary vibrational spectroscopy technique to IR. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. nih.gov This means that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy could provide additional information about the vibrations of the carbon skeleton and the lactone ring, aiding in a more complete vibrational assignment when used alongside IR data. Raman spectroscopy has proven to be a valuable tool for the characterization of a wide range of natural and synthetic compounds. nih.gov

Finally, fluorescence spectroscopy could potentially be employed, although it is less commonly used for non-aromatic lactones unless a suitable fluorophore is present or introduced. Research on other bicyclic lactones has sometimes utilized fluorescence probes to study their interactions with biological membranes, but this is more related to their application than their intrinsic structural characterization. nih.gov

The application of these diverse spectroscopic techniques provides a comprehensive toolkit for the detailed structural elucidation of this compound, moving beyond simple connectivity to a full understanding of its stereochemistry and conformation.

Interactive Data Tables

Below are illustrative data tables for the spectroscopic techniques discussed. Note that as specific experimental data for this compound is not widely published in the context of these specialized techniques, the data presented is representative of what would be expected based on studies of analogous bicyclic lactone systems.

Table 1: Representative Vibrational Circular Dichroism (VCD) Data for a Bicyclic Lactone

Wavenumber (cm⁻¹)ΔA (x 10⁻⁵)Vibrational Mode Assignment
2960+2.5Asymmetric CH₂ stretch
2875-1.8Symmetric CH₂ stretch
1785+5.7C=O stretch (lactone)
1450-3.2CH₂ scissoring
1180+4.1C-O-C stretch

Note: The signs (+/-) in the ΔA column are crucial for stereochemical assignment when compared to theoretical calculations.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound *

m/z (mass-to-charge ratio)Proposed Fragment IonNeutral Loss
126[C₇H₁₀O₂]⁺˙(Molecular Ion)
98[C₆H₁₀O]⁺˙CO
83[C₅H₇O]⁺CO, CH₃
69[C₄H₅O]⁺CO, C₂H₅
55[C₄H₇]⁺CO, COOH

Note: This table represents a plausible fragmentation pathway based on the general fragmentation rules for cyclic esters and ketones.

Computational Chemistry and Theoretical Studies on Cis Hexahydro Cyclopenta C Furan 1 One

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometry and electronic properties of molecules with a high degree of accuracy. For cis-hexahydro-cyclopenta[c]furan-1-one, DFT calculations can elucidate key structural parameters.

While a dedicated DFT study on this compound is not extensively available in public literature, the methodology has been successfully applied to similar bicyclic lactone systems. nih.govnature.com Such calculations typically involve geometry optimization to find the lowest energy structure. The results would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters for a Bicyclic Lactone Core (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O 1.21 - -
C-O (lactone) 1.35 - -
C-C (bridgehead) 1.54 - -
O=C-C - 125.0 -
C-O-C - 115.0 -

Note: The data in this table is illustrative of typical values for a bicyclic lactone core and not specific to this compound due to a lack of published data for this exact molecule.

Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential can also be determined. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis using Computational Methods

Conformational analysis would involve systematically exploring the potential energy surface of the molecule. This can be achieved by rotating single bonds and calculating the energy of each resulting conformer. The relative energies of these conformers can then be used to determine their population at a given temperature according to the Boltzmann distribution. For similar sila(hetero)cyclohexanes, computational studies have revealed the presence of multiple conformers, such as chair and boat forms, and how substituents can influence their relative stability. nih.gov

Table 2: Relative Energies of Hypothetical Conformers of this compound (Illustrative)

Conformer Relative Energy (kcal/mol) Key Dihedral Angles
Chair-Envelope (global minimum) 0.00 -
Twist-Envelope 2.5 -

Note: This table is a hypothetical representation to illustrate the output of a conformational analysis. Specific computational data for this compound is not currently available in published literature.

Elucidation of Reaction Mechanisms via Theoretical Studies

Theoretical studies are instrumental in understanding the mechanisms of chemical reactions. For instance, DFT calculations have been used to investigate the formation of unsaturated bicyclic lactones from carboxylic acids. nih.govnature.com These studies can map out the entire reaction pathway, identifying transition states and intermediates. nih.gov By calculating the energies of these species, the feasibility of a proposed mechanism can be evaluated.

In the context of this compound, theoretical studies could be applied to understand its synthesis or its subsequent transformations. For example, the conversion of bicyclic β-lactones to γ-lactones has been studied, involving steps like Wolff rearrangements. nih.gov Computational analysis of such a reaction involving a cyclopentafuranone core would clarify the stereochemical outcomes and the factors controlling the reaction's efficiency.

A computational study on a related system demonstrated that the formation of a bicyclic lactone proceeded through a specific palladacyclic transition state, and these calculations supported the experimentally observed site selectivity. nih.gov This highlights the predictive power of theoretical chemistry in reaction design.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

The process involves first optimizing the geometry of the molecule using a method like DFT. Then, further calculations are performed on the optimized geometry to compute the desired spectroscopic properties. For example, DFT calculations have been successfully used to assign the vibrational modes in the IR and Raman spectra of complex heterocyclic molecules. memphis.edu

Table 3: Comparison of Experimental and Hypothetically Calculated Spectroscopic Data for this compound (Illustrative)

Spectroscopic Data Experimental Value Calculated Value
¹H NMR (ppm)
H (bridgehead) 2.8 2.75
¹³C NMR (ppm)
C=O 175.0 174.5
IR (cm⁻¹)

Note: The values in this table are illustrative and not based on actual published data for this compound. They serve to demonstrate how computational and experimental data would be correlated.

High-level ab initio methods, such as G4 and G4(MP2), have been shown to provide excellent agreement with experimental thermochemical data for other lactones, which lends confidence to their application in predicting spectroscopic properties as well. mdpi.com

Application of Cis Hexahydro Cyclopenta C Furan 1 One As a Key Synthetic Building Block

Role in the Synthesis of Complex Cyclopentanoids

The fundamental structure of cis-hexahydro-cyclopenta[c]furan-1-one, featuring a cyclopentane (B165970) ring fused to a γ-butyrolactone, makes it an ideal starting point for the elaboration of complex cyclopentanoid structures. The cyclopentane core can be methodically functionalized by leveraging the reactivity of the lactone.

Researchers have utilized this lactone as a chiron for constructing cyclopentane-based natural products and their analogues. The synthesis of fully functionalized cyclopentanes is a common challenge in organic synthesis, and intermediates with the this compound core provide a stereochemical anchor. For instance, the synthesis of (±)-pallambins C and D, which feature a densely functionalized cyclopentane ring, involved an intermediate with a related bicyclic structure that ultimately directed the stereochemical outcome of subsequent transformations. oregonstate.edu The lactone can be opened under various conditions to reveal carboxylic acid and alcohol functionalities on the cyclopentane ring, which can then be further manipulated. This strategy allows for the controlled installation of substituents around the five-membered ring, a key step in building complex cyclopentanoid architectures.

Utility in the Total Synthesis of Natural Products Featuring Furan-Fused Cores

The this compound framework is a recurring motif in a number of natural products. Its presence as a core structural element makes it a highly sought-after intermediate in total synthesis. The synthesis of natural products containing C-O rings, particularly those with tetrahydrofuran (B95107) moieties, often employs strategies that either build this bicyclic system or use it as a starting material. organic-chemistry.org

For example, chemo-enzymatic approaches have been developed to access optically pure tetrahydrofuran-based natural products. researchgate.net While not starting directly from this compound, these syntheses often generate similar bicyclic lactone intermediates. The synthesis of showdomycin and goniofufurone, for instance, proceeds through intermediates that share the core bicyclic structure, highlighting the importance of this framework. researchgate.net The strategic advantage of using a pre-formed bicyclic lactone like this compound is the reduction in the number of steps required to achieve the target natural product, as the core furan-fused ring system is already in place.

Table 1: Examples of Synthetic Transformations of the this compound Core

Reaction TypeReagentsProduct TypeReference
Nucleophilic AdditionGrignard Reagents (e.g., RMgBr)Diol with opened lactone smolecule.com
ReductionLithium Aluminum Hydride (LiAlH₄)Bicyclic diol oregonstate.edu
Hydrolysis (Basic)Sodium Hydroxide (NaOH)Hydroxy-substituted cyclopentane carboxylic acid smolecule.com
OxidationOxidation agentsVarious functionalized derivatives smolecule.com

Precursor in the Development of Bioactive Molecules (Focus on synthetic utility, not biological activity itself)

The furan (B31954) nucleus is a fundamental skeleton in a vast array of compounds with significant pharmacological properties, including antibacterial, anti-inflammatory, and anticancer agents. utripoli.edu.ly The this compound structure serves as a valuable precursor for creating novel derivatives for medicinal chemistry exploration. Its utility lies in its ability to be transformed into a variety of more complex structures while retaining the core furan motif.

The synthetic utility of this building block is demonstrated in the generation of libraries of compounds for screening. For instance, gold-catalyzed annulation reactions have been used to create functionalized hexahydro-2H-cyclopenta[b]furan cores, which are structurally related to this compound. researchgate.net These reactions allow for the introduction of diversity at multiple points of the scaffold. The lactone can be opened to attach different side chains, or the cyclopentane ring can be further functionalized. This modular approach is efficient for producing a range of analogues that can be evaluated for potential therapeutic applications, with the core bicyclic structure providing a reliable and stereochemically defined starting point.

Development of Chiral Resolving Agents Based on cis-Hexahydro-cyclopenta[c]furan Derivatives

The inherent chirality and rigid conformation of this compound make its derivatives excellent candidates for applications in asymmetric synthesis, including as chiral resolving agents. Chiral resolving agents are used to separate racemic mixtures into their constituent enantiomers, a critical process in the pharmaceutical industry.

Derivatives of this bicyclic lactone can be synthesized to contain functionalities capable of forming diastereomeric complexes with a racemic analyte. For example, the lactone can be opened to reveal a carboxylic acid, which can then be coupled with a racemic amine. The resulting diastereomeric amides often have different physical properties (e.g., solubility, chromatographic retention times), allowing for their separation. Subsequent cleavage of the amide bond liberates the resolved enantiomers of the amine and recovers the chiral auxiliary derived from this compound. Companies specializing in chiral synthesis and resolution services list this compound, indicating its utility in these applications. jwpharmlab.com The rigidity of the bicyclic scaffold enhances the differentiation between the diastereomeric interactions, often leading to more efficient separations.

Future Research Directions in Cis Hexahydro Cyclopenta C Furan 1 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener, more efficient, and economically viable chemical processes is a major driver of innovation in organic synthesis. Future research on cis-hexahydro-cyclopenta[c]furan-1-one will increasingly focus on methodologies that minimize waste, reduce step counts, and utilize less hazardous reagents.

Key areas of development include:

Transition-Metal Catalyzed C–H Functionalization : A paradigm shift in synthesis involves the direct functionalization of ubiquitous C–H bonds. acs.org Future strategies will likely focus on palladium-, rhodium-, or manganese-catalyzed C(sp³)–H activation of readily available precursors, such as substituted cyclopentane (B165970) carboxylic acids, to directly forge the lactone ring. researchgate.netnih.govresearchgate.net This approach circumvents the need for pre-functionalized starting materials, thus shortening synthetic sequences. nature.comnih.govyoutube.com Recent advances have demonstrated the ability to override conventional site-selectivity rules, for instance, activating a methylene (B1212753) C–H bond in the presence of a more traditionally reactive methyl C–H bond to form bicyclic lactones. nih.gov

Photoredox and Electrocatalysis : Harnessing the power of visible light or electricity offers sustainable alternatives to traditional thermal reactions. nih.gov Future research will explore photoredox-catalyzed pathways for the intermolecular synthesis of γ-lactones from simple alkenes and acids, potentially applicable to the cis-fused cyclopentanoid system. nih.govbeilstein-journals.org Merging photocatalysis with other catalytic modes, such as biocatalysis, presents a powerful strategy for accessing chiral lactones from simple starting materials. researchgate.netuva.nl

Biocatalysis : The use of enzymes offers unparalleled selectivity under mild, environmentally benign conditions. nih.gov Future directions will involve the discovery and engineering of enzymes like alcohol dehydrogenases (ADHs), Baeyer-Villiger monooxygenases (BVMOs), and carbonyl reductases for the enantioselective synthesis of the this compound core. rsc.orgresearchgate.net Chemoenzymatic cascades, which combine enzymatic steps with chemical reactions, could provide highly efficient routes to optically pure bicyclic lactones. researchgate.netnih.gov

Flow Chemistry : Continuous flow technologies are expected to play a larger role in the synthesis of this lactone. nih.gov Flow reactors offer enhanced safety, better heat and mass transfer, and improved scalability compared to batch processes. nih.gov Developing robust flow chemistry protocols could enable the safer use of hazardous reagents and facilitate a more streamlined, automated production of this compound and its derivatives.

Table 1: Comparison of Emerging Synthetic Methodologies for Bicyclic Lactones

Methodology Advantages Key Research Focus Representative Catalyst/System
C–H Functionalization High atom economy, reduced step count. acs.orgresearchgate.net Achieving high regioselectivity and stereoselectivity; catalyst development. nih.govnih.gov Palladium(II) acetate (B1210297) with specialized ligands. nature.comnih.govrsc.org
Photoredox Catalysis Uses visible light as a renewable energy source; mild reaction conditions. nih.gov Expanding substrate scope; developing new photocatalysts. nih.govbeilstein-journals.org Iridium or Ruthenium complexes; organic dyes. nih.govbeilstein-journals.org
Biocatalysis High enantioselectivity, green reaction conditions (water, room temp). nih.govrsc.org Enzyme discovery and engineering for specific substrates; cofactor regeneration. researchgate.net Carbonyl Reductases, Alcohol Dehydrogenases, BVMOs. nih.govrsc.orgresearchgate.net

| Flow Chemistry | Enhanced safety, scalability, and efficiency; process automation. nih.gov | Adapting batch reactions to continuous flow; managing solid byproducts. nih.gov | Micro- and meso-scale packed-bed or looped reactors. nih.gov |

Exploration of New Reactivity and Transformation Pathways

Beyond its synthesis, future research will delve deeper into the reactivity of the this compound scaffold, leveraging it as a versatile intermediate for constructing more complex molecular architectures.

Catalytic Ring-Opening and Remodeling : While the lactone is stable, its selective opening provides access to highly functionalized cyclopentanes. A significant future direction is the development of catalytic methods for this transformation. For example, the first catalytic activation of the acyl C–O bonds of γ-lactones has recently been demonstrated using palladium catalysis for aminolysis, a strategy that could be adapted to remodel the this compound core. rsc.org Unexpected ring-cleavage reactions, such as those observed during derivatization attempts, suggest that novel pathways to functionalized γ-lactones or even cyclobutanes could be developed with further study. nih.gov

Functionalization of the Bicyclic Core : Research will focus on developing selective methods to introduce new functional groups at various positions on the bicyclic skeleton. This includes α-functionalization of the lactone and selective C–H functionalization on the cyclopentane ring, allowing for late-stage diversification of the core structure.

Ring-Opening of the Cyclopentane Moiety : Inspired by studies on the catalytic ring-opening of methylcyclopentane (B18539) in petrochemical reforming, a frontier area could involve the selective cleavage of C–C bonds within the five-membered ring of the lactone itself. researchgate.net Such transformations would provide access to novel acyclic structures with high stereochemical complexity.

Reaction with Bio-relevant Molecules : Understanding the reactivity of the furanone ring system with biological nucleophiles, such as amino acids, is crucial, especially if derivatives are explored for biological applications. mdpi.comnih.gov The furanone structure can react through its acyclic form, leading to the formation of new adducts like lactams under specific conditions. mdpi.comnih.gov

Advanced Stereochemical Control in Complex cis-Fused Architectures

The biological activity of molecules is often dependent on their precise three-dimensional structure. Therefore, a central theme of future research will be the development of methods that afford absolute stereochemical control during the synthesis of the this compound framework.

Catalytic Asymmetric Synthesis : Moving beyond the production of racemic mixtures, the focus will be on catalytic enantioselective methods. This includes asymmetric ene reactions catalyzed by copper complexes to set key stereocenters in one step, or N-heterocyclic carbene (NHC)-catalyzed cascade reactions to build the fused ring system with high enantioselectivity. rsc.orgnih.govacs.org The development of new chiral ligands for transition metals like palladium and copper will be critical for achieving high levels of stereocontrol in various transformations, including lactonizations and cycloadditions. rsc.orgnih.gov

Organocatalysis : Chiral small organic molecules will continue to be explored as powerful tools for stereocontrol. rsc.org Organocatalysis can be used to activate substrates in unique ways, for instance, in the enantioselective ring-opening of cyclopropanes to form chiral cyclopentane building blocks, which could then be converted to the target lactone. rsc.orgrsc.org

Dynamic Kinetic Resolution : For syntheses that initially produce a mixture of enantiomers, dynamic kinetic resolution (DKR) presents an efficient strategy to convert the entire mixture into a single desired enantiomer. acs.org Future research may focus on applying DKR to intermediates in the synthesis of this compound, thereby maximizing yield and stereopurity.

Integrated Computational and Experimental Approaches for Design and Analysis

The synergy between computational chemistry and experimental work is accelerating the pace of discovery in organic synthesis. nih.gov This integrated approach will be indispensable for tackling the challenges in this compound chemistry.

Mechanistic Elucidation : Computational tools, particularly Density Functional Theory (DFT), will be increasingly used to model reaction pathways. researchgate.netnih.gov This allows researchers to understand complex mechanisms, such as whether a cycloaddition is concerted or stepwise, and to rationalize observed regio- and stereoselectivity. nih.govrsc.org For example, DFT calculations have been used to explain the preference for methylene C-H activation over methyl C-H activation in certain palladium-catalyzed lactonizations. nih.govyoutube.com

Predictive Synthesis and Catalyst Design : Computational screening can predict the outcomes of reactions and identify promising catalyst structures before they are synthesized in the lab. nih.gov This accelerates the development of new, more efficient synthetic methods by narrowing down the experimental variables. This approach can remove selection bias and lead to the discovery of non-intuitive reaction pathways or catalysts. nih.gov

Structural and Spectroscopic Confirmation : Computational methods are becoming vital for confirming the structures of complex molecules. Calculating predicted NMR chemical shifts and comparing them to experimental data can provide definitive proof of a molecule's structure and stereochemistry, which is particularly useful for distinguishing between diastereomers. umn.edu

Table 2: Application of Computational Methods in Lactone Chemistry

Computational Technique Application Area Insights Gained
Density Functional Theory (DFT) Reaction Mechanism Studies Elucidation of transition state energies, determination of concerted vs. stepwise pathways, rationalization of selectivity. researchgate.netnih.govrsc.org
High-Throughput Screening Catalyst and Materials Discovery Rapidly assesses large libraries of virtual compounds to identify promising candidates for synthesis. nih.gov
GIAO NMR Calculations Structure Elucidation Predicts 1H and 13C NMR spectra to help confirm the stereochemistry and constitution of synthesized molecules. umn.edu

| Molecular Dynamics (MD) | Biocatalyst Modeling | Simulates enzyme-substrate interactions to understand the basis of stereoselectivity and guide protein engineering efforts. nih.gov |

Q & A

Q. What are the recommended methods for synthesizing cis-Hexahydro-cyclopenta[c]furan-1-one and its derivatives?

Synthesis typically involves cyclization reactions or functionalization of pre-existing cyclic ketones. For example, chiral derivatives (e.g., Corey lactone analogs) are synthesized via stereoselective routes, such as asymmetric catalysis or enzymatic resolution, to achieve high enantiomeric purity . Reaction conditions (e.g., temperature, solvent systems) must be optimized to minimize side products. Safety protocols for handling intermediates with acute toxicity (e.g., H302, H315 hazards) should be followed .

Q. How can the molecular structure of this compound be validated experimentally?

X-ray crystallography using programs like SHELX (SHELXL for refinement) is the gold standard for structural confirmation. Computational tools (e.g., CYLview) can model stereochemistry and validate bond angles/geometry . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) cross-validate functional groups and molecular weight .

Q. What safety protocols are critical when handling this compound in the laboratory?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use personal protective equipment (PPE), including P95 respirators for dust control, chemical-resistant gloves, and fume hoods for ventilation. Emergency measures (e.g., eye rinsing for 15+ minutes) must be documented .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., boiling point, logP) reported for this compound derivatives?

Discrepancies often arise from impurities or measurement techniques. Cross-validate data using multiple methods:

  • LogP : Compare experimental (e.g., shake-flask) vs. computational (e.g., ChemSpider predictions) values .
  • Boiling Point : Use differential scanning calorimetry (DSC) alongside gas chromatography (GC) for accuracy .
  • Stereochemical Purity : Employ chiral HPLC or circular dichroism (CD) to confirm enantiomeric ratios .

Q. What strategies are effective for separating enantiomers of chiral cyclopenta[c]furanone derivatives?

Chiral stationary phases (CSPs) in HPLC (e.g., cellulose- or amylose-based columns) resolve enantiomers with high efficiency. For preparative-scale separation, enzymatic kinetic resolution or crystallization-induced asymmetric transformation (CIAT) can achieve >98% enantiomeric excess (ee) .

Q. How can computational modeling improve the design of cyclopenta[c]furanone-based bioactive compounds?

Density Functional Theory (DFT) predicts reaction pathways and transition states for synthetic optimization. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets, such as metabotropic glutamate receptors (mGlu1), to guide structural modifications for enhanced binding affinity .

Q. What experimental approaches are used to assess the biological activity of this compound analogs?

  • In vitro assays : Measure receptor antagonism (e.g., mGlu1 inhibition via BAY 36-7620) using calcium flux or cAMP assays .
  • Toxicity profiling : Use zebrafish embryos or human cell lines (e.g., HEK293) to screen for acute toxicity and organ-specific effects .
  • Metabolic stability : Conduct liver microsome studies to evaluate cytochrome P450-mediated degradation .

Q. How can researchers address missing physicochemical data (e.g., melting point, solubility) for novel derivatives?

Use predictive tools like ACD/Labs or EPI Suite for initial estimates. Experimentally, determine melting points via DSC and solubility via shake-flask methods in relevant solvents (e.g., DMSO, ethanol). Collaborative data sharing through platforms like PubChem ensures transparency .

Methodological Considerations

  • Data Validation : Always cross-reference spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) data with computational models to resolve ambiguities .
  • Safety Compliance : Adhere to GHS classifications and institutional protocols for hazardous intermediates (e.g., proper waste disposal, spill containment) .
  • Stereochemical Documentation : Report enantiomeric ratios and absolute configurations using Cahn-Ingold-Prelog notation to avoid misassignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.